Cas no 72275-67-3 (FORTIMICIN A SULFATE)

FORTIMICIN A SULFATE structure
FORTIMICIN A SULFATE structure
Product Name:FORTIMICIN A SULFATE
CAS No:72275-67-3
MF:C17H39N5O14S2
MW:601.646662950516
CID:563158
PubChem ID:72734319
Update Time:2025-04-19

FORTIMICIN A SULFATE Chemical and Physical Properties

Names and Identifiers

    • FORTIMICIN A SULFATE
    • 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide,sulfuric acid
    • ASTROMICINSULFATE
    • FORTIMICIN A SULFATE
    • 6'-epi-fortimicin A disulfate
    • Abbott 44747
    • Abbott-44747
    • Fortimicin A
    • KW-1070 sulfate
    • XK 70-1 sulfate
    • Astromicin sulfate (JAN/USAN)
    • CHEBI:31242
    • L-CHIRO-INOSITOL, 4-AMINO-1-((AMINOACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYLSULFATE (1:2) (SALT)
    • POY3S0T3BD
    • L-CHIRO-INOSITOL, 4-AMINO-1-((AMINOACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYLSULPHATE (1:2) (SALT)
    • ASTROMICIN SULFATE [USAN]
    • 72275-67-3
    • Fortimicin a sulphate
    • 4-AMINO-1-(2-AMINO-N-METHYLACETAMIDO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-L-CHIRO-INOSITOL SULFATE (1:2) (SALT)
    • L-chiro-Inositol, 4-amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methylsulfate (1:2) (salt)
    • ASTROMICIN SULPHATE
    • Astromicin Sulfate [USAN:JAN]
    • astromycin sulfate
    • ASTROMICIN SULFATE [WHO-DD]
    • 4-AMINO-1-(2-AMINO-N-METHYLACETAMIDO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-L-CHIRO-INOSITOL SULPHATE (1:2) (SALT)
    • Fortimicin (TN)
    • CHEMBL3989466
    • L-chiro-Inositol, 4-amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-, disulfate
    • UNII-POY3S0T3BD
    • ASTROMICIN SULFATE [MART.]
    • astromicin sulfate
    • ASTROMICIN SULFATE [JAN]
    • 4-Amino-1-(2-amino-N-methylacetamido)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol sulfate (1:2) (salt)
    • D01881
    • Q27286677
    • Inchi: 1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;;/m0../s1
    • InChI Key: TYNZVWXDLOJTIM-QQFWICJTSA-N
    • SMILES: S(=O)(=O)(O)O.S(=O)(=O)(O)O.O([C@@H]1[C@@H](CC[C@@H]([C@H](C)N)O1)N)[C@@H]1[C@H]([C@@H]([C@@H]([C@H]([C@H]1O)N(C(CN)=O)C)OC)O)N

Computed Properties

  • Exact Mass: 601.19349328g/mol
  • Monoisotopic Mass: 601.19349328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 6
  • Complexity: 610
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 359Ų
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